

8-Azido-octanoyl-OSu for bioconjugation

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Compound of Interest

Compound Name: 8-Azido-octanoyl-OSu

Cat. No.: B15566161

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Introduction to 8-Azido-octanoyl-OSu

8-Azido-octanoyl-OSu, also known as 8-Azido-octanoic acid N-hydroxysuccinimide ester, is a chemical tool that bridges conventional amine chemistry with the powerful and specific field of "click chemistry". It possesses two key functional groups:

- An N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- A terminal azide (N_3) group: This small, bioorthogonal handle remains inert during the initial conjugation step and is poised for highly specific ligation reactions with alkyne-containing molecules.[\[4\]](#)[\[5\]](#)

This dual functionality allows for a precise, two-step labeling strategy. First, the biomolecule of interest is tagged with an azide group using the NHS ester. Second, a probe molecule containing a compatible alkyne or cyclooctyne group is "clicked" onto the azide, enabling the attachment of various functionalities like fluorophores, biotin tags, or therapeutic drug payloads.[\[1\]](#)[\[2\]](#)

Core Properties and Specifications

The physical and chemical properties of the parent compound, 8-Azido-octanoic acid, are summarized below. These characteristics are fundamental to its handling, storage, and reactivity in experimental settings.

Property	Value	Source
Chemical Formula	C ₈ H ₁₅ N ₃ O ₂	[6]
Molecular Weight	185.22 g/mol	[6]
CAS Number	217180-76-2	[4][6]
Appearance	Crystalline solid or oil	
Solubility	Soluble in organic solvents (DMSO, DMF)	[3]
Storage Conditions	Store at -20°C, desiccated.[3]	

Note: The properties listed are for the parent carboxylic acid. The OSu ester is moisture-sensitive and should be handled accordingly to prevent hydrolysis.[3][7]

Mechanism of Bioconjugation

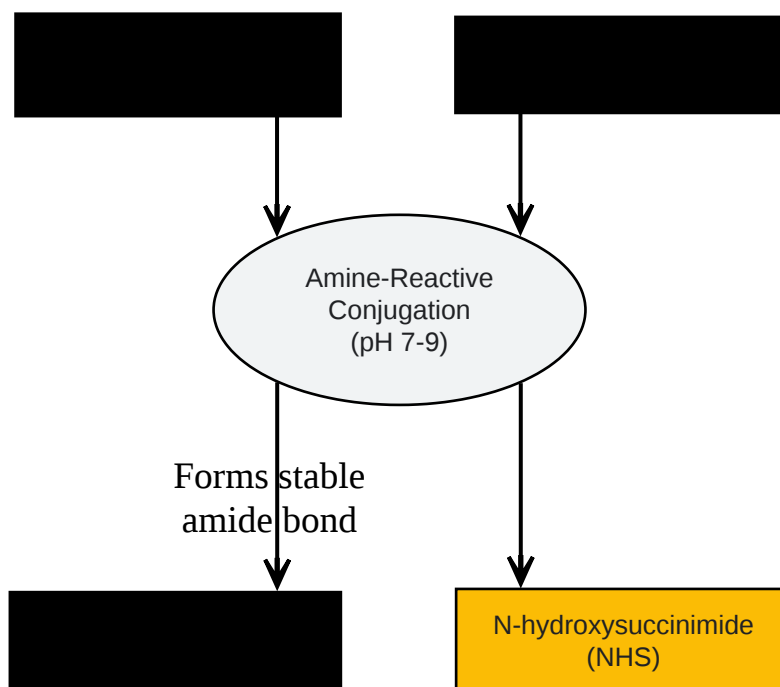
The utility of **8-Azido-octanoyl-OSu** lies in its sequential and orthogonal reaction capabilities.

Step 1: Amine Acylation

The bioconjugation process begins with the reaction of the NHS ester with primary amines on the target biomolecule.

- **Reaction Specificity:** NHS esters are highly reactive towards nucleophilic primary amines found on lysine residues and the N-termini of proteins.[1][8] While reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, they are generally less significant under controlled conditions.[8][9]
- **Optimal Conditions:** This reaction is most efficient in aqueous buffers at a slightly alkaline pH of 7 to 9.[1][3] At this pH, a sufficient portion of the primary amines are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[10][11]
- **Buffer Considerations:** It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule

for reaction with the NHS ester, reducing labeling efficiency.[3][7] Phosphate-buffered saline (PBS) or bicarbonate buffers are recommended.[3][10]



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Figure 1: Workflow for NHS ester-mediated protein labeling.

Step 2: Bioorthogonal Click Chemistry

Once the azide handle is installed, it can be conjugated to a molecule containing a compatible alkyne group. This is achieved via one of two primary "click chemistry" pathways.

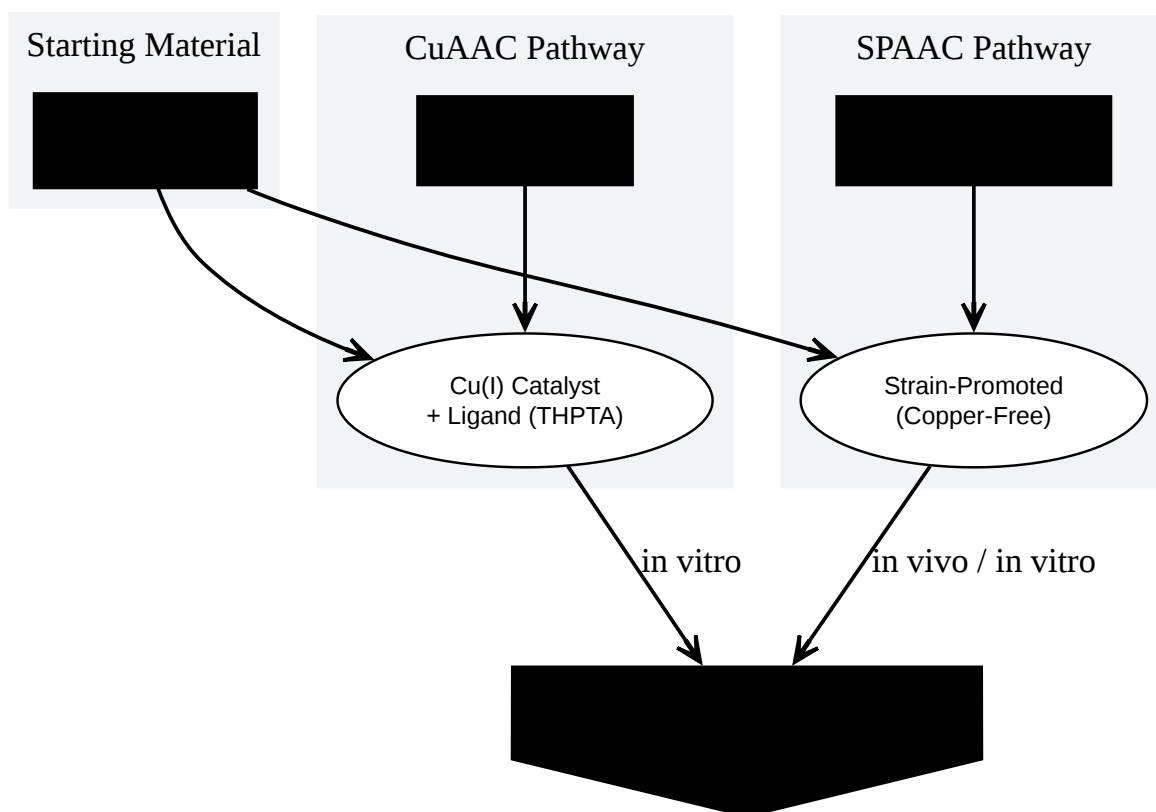
This highly efficient reaction forms a stable triazole linkage between the azide-modified biomolecule and a terminal alkyne probe.[1][12]

- Catalyst: Requires a Copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2]
- Ligands: Copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[13][14]

- Applications: Due to the potential cytotoxicity of copper, CuAAC is primarily used for in vitro conjugations of purified biomolecules.[15]

A major advancement in click chemistry, SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[13]

- Mechanism: The reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][16]
- Biocompatibility: The absence of a copper catalyst makes SPAAC a truly bioorthogonal reaction suitable for labeling molecules on the surface of or inside living cells.[15]
- Kinetics: Reaction rates are generally very fast at room temperature, leading to high yields of the conjugated product.



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Figure 2: Click chemistry pathways for azide modification.

Experimental Protocols

The following sections provide detailed methodologies for labeling a protein with **8-Azido-octanoyl-OSu** and subsequent conjugation via CuAAC or SPAAC.

Protocol 1: Protein Labeling with 8-Azido-octanoyl-OSu

This protocol details the first step: installing the azide handle onto the target protein.

A. Materials Required

- Protein of interest (1-10 mg/mL)
- **8-Azido-octanoyl-OSu**
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.[3]
- Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]
- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.[2]

B. Procedure

- Prepare Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[3]
- Prepare Crosslinker Stock: Immediately before use, prepare a 10 mM stock solution of **8-Azido-octanoyl-OSu** in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester hydrolyzes in the presence of moisture.[3]
- Calculate Reagent Volume: Determine the volume of the crosslinker stock solution needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.[3] The optimal ratio may need to be determined empirically.

- Reaction: Add the calculated volume of the crosslinker stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.[3]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice may help preserve the stability of sensitive proteins.
- Purification: Remove excess, non-reacted **8-Azido-octanoyl-OSu** and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
- Characterization (Optional): The degree of labeling can be confirmed by mass spectrometry. The azide-labeled protein is now ready for click chemistry or can be stored under conditions optimal for the native protein.[2]

Protocol 2: Conjugation via CuAAC (Click Reaction)

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled protein.

A. Materials Required

- Azide-labeled protein
- Alkyne-containing probe (e.g., alkyne-fluorophore)
- Copper(II) Sulfate (CuSO_4) solution (e.g., 50 mM in water)
- Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh)[2]
- Copper Ligand (e.g., 100 mM THPTA in water)
- DMSO (for dissolving the probe if necessary)
- Desalting column or dialysis equipment

B. Procedure

- **Prepare Reaction Mixture:** In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2- to 5-fold molar excess over the protein), and the THPTA ligand (final concentration ~1 mM).[\[2\]](#)
- **Prepare Catalyst:** In a separate tube, premix the CuSO₄ solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).[\[2\]](#)
- **Initiate Reaction:** Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.[\[2\]](#)
- **Incubation:** Incubate for 1-2 hours at room temperature. If using a light-sensitive probe, protect the reaction from light.[\[2\]](#)
- **Purification:** Purify the final conjugate from excess reagents and catalyst using a desalting column or dialysis.
- **Characterization:** Analyze the final product by methods such as SDS-PAGE (to observe a mobility shift) and UV-Vis spectrophotometry (to determine labeling efficiency if using a chromophore/fluorophore).

Protocol 3: Conjugation via SPAAC (Copper-Free Click Reaction)

This protocol is for conjugating a strained-cyclooctyne probe to the azide-labeled protein.

A. Materials Required

- Azide-labeled protein
- Cyclooctyne probe (e.g., DBCO-drug linker)
- Reaction Buffer (e.g., PBS, pH 7.4)[\[16\]](#)
- DMSO (for dissolving the probe if necessary)
- Desalting column or dialysis equipment

B. Procedure

- **Prepare Probe Stock:** Prepare a stock solution of the DBCO- or BCN-containing probe in DMSO (e.g., 20-30 mM).[16]
- **Reaction:** To the azide-functionalized protein in Reaction Buffer, add the cyclooctyne probe stock solution. A 3- to 20-fold molar excess of the probe is typically used.[16] The final DMSO concentration should ideally be kept below 5-10%.
- **Incubation:** Incubate the reaction for 2-4 hours at room temperature.[12] Some reactions may be performed overnight at 4°C for sensitive proteins or to ensure complete reaction.
- **Purification:** Remove the excess probe using a desalting column or dialysis.[16]
- **Characterization:** Analyze the final conjugate as described for the CuAAC protocol.

Comparative Data and Applications

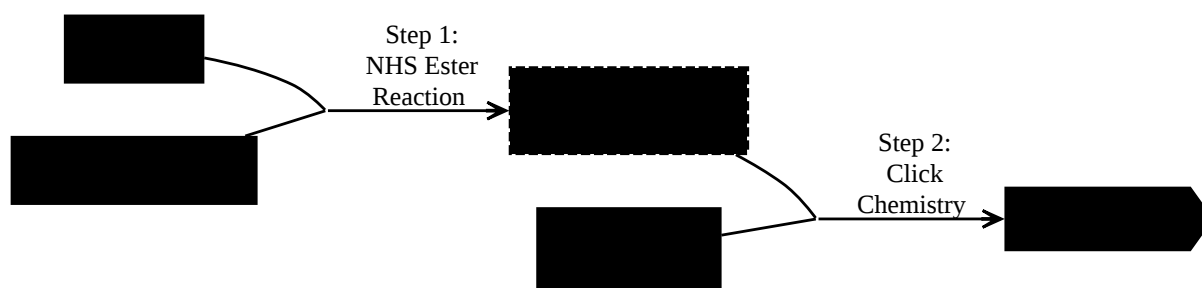
The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly the tolerance of the system to copper.

Feature	Copper-Catalyzed (CuAAC)	Strain-Promoted (SPAAC)
Catalyst	Cu(I), generated from Cu(II) + reducing agent.[13]	None required.
Biocompatibility	Limited; copper is toxic to living cells.[15]	High; suitable for in vivo and live-cell labeling.[13]
Reaction Speed	Very fast with appropriate ligands.[13]	Fast, dependent on the specific cyclooctyne used.[13]
Required Probe	Terminal Alkyne	Strained Cyclooctyne (e.g., DBCO, BCN).[4][16]
Primary Use Case	In vitro conjugation of purified molecules.[12]	Live-cell imaging, in vivo chemistry.[13]

Applications in Research and Drug Development

The versatility of **8-Azido-octanoyl-OSu** has led to its adoption in numerous advanced applications:

- **Antibody-Drug Conjugates (ADCs):** This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a tumor-specific antigen, and after internalization, the drug is released, minimizing systemic toxicity.[1][16] The click chemistry step provides a reliable method for payload conjugation.
- **Proteomics and Activity-Based Protein Profiling (ABPP):** Proteins can be tagged with the azide handle in situ or in vitro, followed by conjugation to reporter tags (like biotin) for enrichment and subsequent identification by mass spectrometry.[9]
- **Fluorescence Imaging:** Fluorophores containing an alkyne or DBCO group can be attached to azide-labeled biomolecules, enabling their visualization and tracking in fixed or living cells (using SPAAC).[13]
- **Surface Immobilization:** Biomolecules can be covalently attached to surfaces functionalized with alkynes or cyclooctynes, which is useful for developing diagnostic arrays and biosensors.[1]



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Figure 3: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

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References

- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Azido-octanoic Acid | C₈H₁₅N₃O₂ | CID 86700768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. mdpi.com [mdpi.com]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioconjugation application notes [bionordika.fi]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
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